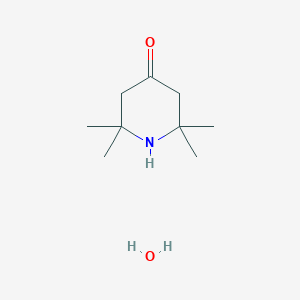

2,2,6,6-Tetramethyl-4-piperidone hydrate

Descripción general

Descripción

2,2,6,6-Tetramethyl-4-piperidone hydrate is a white to slightly beige crystalline powder . It is a hindered secondary amine that is used to prepare metallo-amide bases and selective generation of silylketene acetals .

Synthesis Analysis

Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones, such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Molecular Structure Analysis

The molecular structure of 2,2,6,6-Tetramethyl-4-piperidone hydrate can be viewed using Java or Javascript .Chemical Reactions Analysis

2,2,6,6-Tetramethyl-4-piperidone can be used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides . It has also been used as a reagent injected in the micromixer for introducing discrete sample pulses into the miniaturised-SYNthesis and Total Analysis System .Physical And Chemical Properties Analysis

The molecular weight of 2,2,6,6-Tetramethyl-4-piperidone hydrate is 173.25 g/mol . The free base has a melting point of 37-39°C (after sublimation), and the hydrate has a melting point of 56-58°C (wet Et2O) .Aplicaciones Científicas De Investigación

Synthesis of Allylated Tertiary Amines

2,2,6,6-Tetramethyl-4-piperidone hydrate can be used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides .

Production of Hydroxylamines

This compound can be used to produce hydroxylamines via oxidation in the presence of oxone as an oxidant .

Creation of Sulfenamide Compounds

2,2,6,6-Tetramethyl-4-piperidone hydrate can be used to create sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .

N-Methylation of Amines

This compound can be used for N-methylation of amines by reacting with CO2 and phenylsilane .

Synthesis of Propargylamines

2,2,6,6-Tetramethyl-4-piperidone hydrate can be used to synthesize propargylamines via a three-component Mannich coupling reaction with aldehydes and alkynes .

6. Use in Miniaturised-SYNthesis and Total Analysis System (πSYNTAS) 2,2,6,6-Tetramethyl-4-piperidone hydrate has been used as a reagent injected in the micromixer using a Rheodyne injection valve for introducing discrete sample pulses into the miniaturised-SYNthesis and Total Analysis System (πSYNTAS) .

Mecanismo De Acción

Target of Action

2,2,6,6-Tetramethyl-4-piperidone hydrate, also known as 2,2,6,6-Tetramethyl-4-piperidone monohydrate, is a synthetic compound . It is primarily used as a reagent in various chemical reactions

Mode of Action

The compound is used as a reagent in chemical reactions, particularly in the synthesis of other compounds . It is known to be used in the miniaturised-SYNthesis and Total Analysis System (πSYNTAS) where it is injected into a micromixer using a Rheodyne injection valve for introducing discrete sample pulses .

Biochemical Pathways

It is known to be used in the synthesis of various compounds, suggesting that it may play a role in the biochemical pathways related to these compounds .

Pharmacokinetics

As a synthetic compound used primarily as a reagent, it is likely that its bioavailability and pharmacokinetic profile would depend on the specific context of its use .

Result of Action

As a reagent, its primary role is likely to facilitate chemical reactions rather than exert direct biological effects .

Action Environment

The action of 2,2,6,6-Tetramethyl-4-piperidone hydrate is likely to be influenced by various environmental factors, including the conditions under which it is used as a reagent. Factors such as temperature, pH, and the presence of other compounds could potentially influence its reactivity and stability .

Safety and Hazards

2,2,6,6-Tetramethyl-4-piperidone hydrate may be corrosive to metals, harmful if swallowed, cause severe skin burns and eye damage, cause respiratory irritation, and may cause an allergic skin reaction . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Direcciones Futuras

2,2,6,6-Tetramethyl-4-piperidinol (TMP) crystal, which can be obtained from 2,2,6,6-Tetramethyl-4-piperidone, is a very important intermediate in organic synthesis . To obtain an improved crystallization yield and desirable crystal-size characteristics, several commonly used organic solvents were investigated to determine the solubility of TMP using a gravimetric method .

Propiedades

IUPAC Name |

2,2,6,6-tetramethylpiperidin-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.H2O/c1-8(2)5-7(11)6-9(3,4)10-8;/h10H,5-6H2,1-4H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDODBGIDPNFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(N1)(C)C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625463 | |

| Record name | 2,2,6,6-Tetramethylpiperidin-4-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10581-38-1 | |

| Record name | 2,2,6,6-Tetramethylpiperidin-4-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)